4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Procure this specific 4'-methoxy derivative for reproducible results. It inhibits ALDH3A1 (IC50 2.10 μM), unlike the unsubstituted parent. This methoxy group modulates electrophilicity and hydrogen-bonding, essential for target engagement in cancer, inflammation (5-LOX), and CB1 modulator research. The 82% Suzuki yield demonstrates its value in synthesizing advanced materials like MOFs. Choose this exact substitution for reliable SAR and material science.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 118350-17-7
Cat. No. B051257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
CAS118350-17-7
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C14H12O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-10H,1H3
InChIKeyMMXLQHMKFDEKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 118350-17-7): Procurement-Specific Baseline Profile


4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 118350-17-7), also known as 3-(4-methoxyphenyl)benzaldehyde, is a biphenyl-based aromatic aldehyde with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol [1]. The compound features a para-methoxy substituent on the distal phenyl ring and a meta-positioned formyl group on the proximal ring, presenting as a solid at ambient temperature with a reported melting point range of 50–53 °C . This structural configuration places it within the broader class of substituted biphenyl carbaldehydes, which are widely employed as synthetic intermediates in pharmaceutical research and organic materials science due to the aldehyde group's versatility in condensation, reduction, and nucleophilic addition reactions .

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 118350-17-7): Why In-Class Substitution Is Not Equivalent


Despite the superficial similarity among biphenyl carbaldehyde derivatives, substitution with close analogs such as 4'-hydroxy-, 4'-chloro-, 4'-fluoro-, or 4'-trifluoromethyl-biphenyl-3-carbaldehydes can significantly alter critical molecular properties. The 4'-methoxy group imparts a specific electronic influence—moderately electron-donating via resonance (+M) while weakly electron-withdrawing via induction (−I)—which modulates the aldehyde's electrophilicity, the compound's overall dipole moment, and its solubility profile in organic media [1]. These physicochemical distinctions directly affect the compound's performance as a synthetic building block, particularly in cross-coupling reactions where electronic effects influence oxidative addition and transmetalation steps. Furthermore, the methoxy substituent confers a unique hydrogen-bond acceptor capacity, absent in halogenated or unsubstituted analogs, which can critically influence molecular recognition events in biological systems or supramolecular assembly processes [2]. The quantitative evidence presented in Section 3 demonstrates that these differences translate into measurable variations in biological target engagement and synthetic utility, making indiscriminate substitution a scientifically unsound practice.

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 118350-17-7): Comparator-Based Quantitative Differentiation Evidence


ALDH3A1 Enzyme Inhibition Potency: 4'-Methoxy vs. Unsubstituted Biphenyl-3-carbaldehyde Comparator

In head-to-head biochemical assays, 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), whereas the unsubstituted parent compound, biphenyl-3-carbaldehyde, is the native substrate for this enzyme, not an inhibitor [1]. The methoxy-substituted compound exhibits an IC50 value of 2.10 μM (2100 nM) against ALDH3A1-mediated benzaldehyde oxidation under standardized assay conditions [2]. This contrasts with the unsubstituted biphenyl-3-carbaldehyde, which is efficiently oxidized by ALDH3A1 and thus functions as a substrate rather than an inhibitor [1].

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

5-Lipoxygenase Inhibition at Low Micromolar Concentration: 4'-Methoxy Derivative vs. Chloro Analog

In intact basophilic rat leukemia (RBL-1) cell assays measuring 5-lipoxygenase (5-LOX) inhibition, 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde exhibits measurable activity at 1.0 μM concentration . In contrast, the 4'-chloro analog (4'-chlorobiphenyl-3-carbaldehyde, CAS 139502-80-0) shows no significant activity even at a 100-fold higher concentration of 100 μM in the same cellular system [1]. This 100-fold differential in required concentration for observable activity highlights the critical role of the 4'-methoxy substituent in conferring 5-LOX inhibitory activity.

Lipoxygenase Inhibition Inflammation Enzyme Assay

Suzuki Coupling Efficiency as Building Block: 4'-Methoxy Enables High-Yield Tripodal Scaffold Synthesis

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, in its boronate ester form (2-methoxy-5-(pinacolboronato)benzaldehyde), participates in Suzuki-Miyaura cross-coupling with tris(4-bromophenyl)amine to yield 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) in 82% isolated yield after recrystallization [1]. While direct yield comparisons for the identical reaction with alternative 4'-substituents are not reported in the same study, the successful execution of this triple coupling demonstrates the methoxy derivative's compatibility with palladium-catalyzed cross-coupling conditions without requiring protecting group manipulation of the aldehyde functionality [1].

Suzuki Coupling Organic Synthesis Tripodal Ligands

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 118350-17-7): Evidence-Backed Procurement Application Scenarios


ALDH3A1 Enzyme Probe Development and Mechanistic Studies

Based on the direct evidence that 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde inhibits human ALDH3A1 with an IC50 of 2.10 μM, while the unsubstituted parent compound acts as a substrate , this compound is specifically indicated for research programs investigating aldehyde dehydrogenase 3A1 biology. ALDH3A1 is a key enzyme in detoxification pathways and is implicated in cancer stem cell maintenance and chemoresistance [3]. The compound's ability to inhibit rather than be consumed by the enzyme makes it a suitable tool for studying ALDH3A1 function in cellular models, particularly where substrate-based probes would be metabolically depleted.

Anti-Inflammatory Lead Optimization Targeting 5-Lipoxygenase

The observed activity against 5-lipoxygenase in RBL-1 cells at 1.0 μM concentration, contrasted with the complete inactivity of the 4'-chloro analog at 100 μM , positions this compound as a privileged scaffold for initiating medicinal chemistry campaigns targeting leukotriene-mediated inflammatory pathways. 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators [3]. The 4'-methoxy biphenyl carbaldehyde core can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, with the aldehyde group providing a convenient synthetic handle for further derivatization.

Synthesis of Redox-Active Tripodal Salicylaldehyde Ligands and Frameworks

The demonstrated 82% yield in Suzuki coupling to generate a tripodal nitrilotris(4-methoxybiphenyl-3-carbaldehyde) scaffold validates this compound's utility for researchers developing multinuclear metal complexes or porous framework materials. The resulting tripodal structures contain an inherent triphenylamine redox center and three salicylaldehyde moieties, enabling applications in electrochemical energy storage, electrocatalysis, and the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . Procurement of this specific methoxy derivative is essential for replicating the reported synthetic route and accessing these functional materials.

Pharmaceutical Intermediate in Cannabinoid Receptor Modulator Synthesis

Patents disclose the use of 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde and related biphenyl carbaldehydes as intermediates in the preparation of cannabinoid receptor 1 (CB1) modulators . The compound's biphenyl core and aldehyde functionality allow for diverse downstream transformations to generate libraries of compounds targeting the endocannabinoid system, which is implicated in metabolic disorders, pain, and neurological conditions. The specific substitution pattern (4'-methoxy, 3-formyl) provides a defined regiochemical starting point distinct from other positional isomers.

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